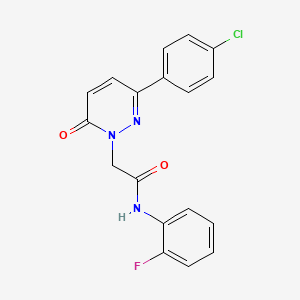
2-(6-chloro-9H-carbazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-chloro-9H-carbazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-9H-carbazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination, Suzuki coupling, or direct arylation.
Tetrazole Formation: The tetrazole moiety can be introduced through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Amide Bond Formation: The final step involves the coupling of the chlorinated carbazole derivative with the tetrazole-containing amine using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-9H-carbazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or primary amines under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione derivatives, while substitution reactions may yield various carbazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential therapeutic agent due to its biological activity.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where carbazole derivatives have shown efficacy.
Industry: As a component in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(6-chloro-9H-carbazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide would depend on its specific biological target. Generally, carbazole derivatives exert their effects through interactions with various molecular targets, including enzymes, receptors, and ion channels. The tetrazole moiety may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
2-(9H-carbazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide: Lacks the chlorine atom at the 6-position.
2-(6-bromo-9H-carbazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide: Contains a bromine atom instead of chlorine.
2-(6-chloro-9H-carbazol-2-yl)-N-(2H-tetrazol-5-yl)butanamide: Contains a butanamide group instead of propanamide.
Uniqueness
The presence of the chlorine atom at the 6-position and the specific combination of the carbazole and tetrazole moieties make 2-(6-chloro-9H-carbazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide unique. This structural uniqueness may confer distinct biological activities and physicochemical properties compared to similar compounds.
Properties
Molecular Formula |
C16H13ClN6O |
|---|---|
Molecular Weight |
340.77 g/mol |
IUPAC Name |
2-(6-chloro-9H-carbazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide |
InChI |
InChI=1S/C16H13ClN6O/c1-8(15(24)19-16-20-22-23-21-16)9-2-4-11-12-7-10(17)3-5-13(12)18-14(11)6-9/h2-8,18H,1H3,(H2,19,20,21,22,23,24) |
InChI Key |
UETHLTAJHCMPNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)NC4=NNN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cycloheptyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B12175765.png)
![methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate](/img/structure/B12175770.png)
![1-[2-(7-Methoxy-4-methyl-2-oxochromen-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B12175775.png)
![4-{[(6-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid](/img/structure/B12175785.png)
![N-(pyridin-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12175793.png)
![4-(1H-indol-3-yl)-1-[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]butan-1-one](/img/structure/B12175801.png)

![N-[3-(acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide](/img/structure/B12175830.png)
![2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B12175847.png)
![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12175848.png)
![2-(4-(1H-tetrazol-1-yl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B12175856.png)


![2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B12175873.png)
